9-Hydroxyeriobofuran
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Overview
Description
9-Hydroxyeriobofuran is a natural product found in the plant Pyracantha koidzumiiThis compound has garnered interest due to its biological activities, particularly its ability to inhibit the growth of human epidermal melanocytes (HEMn) cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxyeriobofuran typically involves the extraction from natural sources such as Pyracantha koidzumii. synthetic methods have also been developed. One common approach involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance. when required, it can be synthesized using large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 9-Hydroxyeriobofuran undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens (chlorine, bromine), alkyl halides, and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones or other reduced forms .
Scientific Research Applications
9-Hydroxyeriobofuran has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and properties of dibenzofurans.
Mechanism of Action
The mechanism of action of 9-Hydroxyeriobofuran involves its interaction with cellular targets, leading to the inhibition of cell growth. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Aucuparin: Another biphenyl compound found in the same plant family.
γ-Cotonefuran: A dibenzofuran compound with similar structural features.
Comparison: 9-Hydroxyeriobofuran is unique due to its specific hydroxyl group, which imparts distinct chemical and biological properties. Compared to aucuparin and γ-cotonefuran, this compound has shown more potent inhibitory effects on HEMn cell growth, highlighting its potential as a therapeutic agent .
Properties
IUPAC Name |
6,8-dimethoxydibenzofuran-1,7-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-17-10-6-7-11-8(15)4-3-5-9(11)19-13(7)14(18-2)12(10)16/h3-6,15-16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWSIJRLYROCFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C3=C(C=CC=C3O2)O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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